Methyl 2-(benzylamino)-3-hydroxypropanoate Methyl 2-(benzylamino)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.: 144001-42-3
VCID: VC21354313
InChI: InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3
SMILES: COC(=O)C(CO)NCC1=CC=CC=C1
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

Methyl 2-(benzylamino)-3-hydroxypropanoate

CAS No.: 144001-42-3

Cat. No.: VC21354313

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(benzylamino)-3-hydroxypropanoate - 144001-42-3

Specification

CAS No. 144001-42-3
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name methyl 2-(benzylamino)-3-hydroxypropanoate
Standard InChI InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3
Standard InChI Key GMZGWPPEZCREPP-UHFFFAOYSA-N
SMILES COC(=O)C(CO)NCC1=CC=CC=C1
Canonical SMILES COC(=O)C(CO)NCC1=CC=CC=C1

Introduction

Chemical Identity and Basic Properties

Methyl 2-(benzylamino)-3-hydroxypropanoate is an organic compound derived from serine with the chemical formula C11H15NO3. The compound represents a modified amino acid where the primary amine group of serine has been substituted with a benzylamino group, while the carboxylic acid group has been converted to a methyl ester . This modification significantly affects the compound's chemical behavior and applications in various research fields.

Structural Overview

The molecular structure of Methyl 2-(benzylamino)-3-hydroxypropanoate consists of:

  • A central carbon backbone with three carbon atoms

  • A benzylamino group (phenylmethylamine) attached to the C-2 position

  • A hydroxyl group at the C-3 position

  • A methyl ester group at C-1

This arrangement creates a molecule with multiple functional groups, allowing for various chemical transformations and interactions .

Molecular Properties

The basic physical and chemical properties of the compound are summarized in the following table:

Table 1: Physical and Chemical Properties of Methyl 2-(benzylamino)-3-hydroxypropanoate

PropertyValue
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
CAS Registry Number144001-42-3
Physical StateSolid (at standard conditions)
Functional GroupsSecondary amine, hydroxyl, methyl ester
ChiralityExists in DL form (racemic mixture)
InChIInChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3
InChIKeyGMZGWPPEZCREPP-UHFFFAOYSA-N

All properties data derived from the chemical database information .

Nomenclature and Alternative Names

The compound is known by several names in the scientific literature and chemical databases, reflecting different naming conventions and applications.

Alternative Designations

Table 2: Alternative Names for Methyl 2-(benzylamino)-3-hydroxypropanoate

Name TypeDesignation
Common NamesN-Benzyl-DL-serine methyl ester
Methyl benzyl-DL-serinate
Registry NumbersCAS: 144001-42-3
Laboratory CodesMFCD18651713
MFCD07367716
MFCD12198843
IUPAC CondensedBn-DL-Ser-OMe
Alternative Descriptors(R)-Methyl 2-(benzylamino)-3-hydroxypropanoate
Methyl2-(benzylamino)-3-hydroxypropanoate

Structural Characteristics and Conformational Analysis

The molecular structure of Methyl 2-(benzylamino)-3-hydroxypropanoate contains several important features that influence its chemical behavior and biological activity.

Functional Group Analysis

The compound contains three key functional groups:

  • The secondary amine group (benzylamino) which serves as both a hydrogen bond donor and acceptor

  • The primary alcohol (hydroxyl) group which can participate in hydrogen bonding and undergo oxidation reactions

  • The methyl ester group which is susceptible to hydrolysis and transesterification reactions

This combination of functional groups creates a molecule with diverse reactivity patterns and potential for derivatization .

Stereochemical Features

Methyl 2-(benzylamino)-3-hydroxypropanoate contains a stereogenic center at the C-2 carbon atom, where the benzylamino group is attached. This creates the possibility for two enantiomers:

  • (R)-Methyl 2-(benzylamino)-3-hydroxypropanoate

  • (S)-Methyl 2-(benzylamino)-3-hydroxypropanoate

The compound is often encountered as a racemic mixture (DL form), although stereoselective synthesis methods can produce the individual enantiomers for specific applications .

Chemical Reactivity and Reaction Pathways

The multifunctional nature of Methyl 2-(benzylamino)-3-hydroxypropanoate makes it a versatile reagent in organic synthesis. The compound can participate in various chemical transformations based on its functional groups.

Common Reaction Pathways

Some of the most important reaction pathways include:

  • Ester hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

  • Oxidation reactions: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using appropriate oxidizing agents.

  • N-alkylation: The secondary amine can undergo further alkylation to form tertiary amines.

  • Protection/deprotection: The hydroxyl and amine groups can be protected for selective transformations.

  • Phosphorylation: The hydroxyl group can be phosphorylated to create phosphate esters, as seen in related synthetic pathways .

Role in Synthetic Pathways

In the synthesis of complex organic molecules, Methyl 2-(benzylamino)-3-hydroxypropanoate serves as an important intermediate. For example, it can be used in the preparation of syn-γ-Amino-β-hydroxyphosphonates through reduction pathways, as demonstrated in related research on L-serine derivatives .

Synthesis Methods

Several methods have been developed for the synthesis of Methyl 2-(benzylamino)-3-hydroxypropanoate, with varying degrees of efficiency and stereoselectivity.

General Synthetic Approaches

The compound can be synthesized through different routes, including:

  • Reductive amination of methyl serinate with benzaldehyde

  • Direct N-benzylation of methyl serinate using benzyl bromide or benzyl chloride

  • From N-protected serine derivatives through selective deprotection and benzylation

Laboratory Synthesis Protocol

Based on related synthetic procedures from the scientific literature, a typical synthesis might involve:

  • Preparation of the starting material (methyl serinate hydrochloride) from serine

  • Treatment with a base to neutralize the hydrochloride salt

  • Reaction with benzyl bromide in the presence of a base (like K2CO3 or NaHCO3)

  • Purification by column chromatography

This method parallels the N-benzylation approach described for similar compounds in the scientific literature .

Analytical Characterization

The identity and purity of Methyl 2-(benzylamino)-3-hydroxypropanoate can be confirmed through various analytical techniques.

Spectroscopic Analysis

Table 3: Expected Spectroscopic Data for Methyl 2-(benzylamino)-3-hydroxypropanoate

TechniqueCharacteristic Signals
¹H-NMRAromatic protons (δ 7.2-7.4 ppm)
Benzylic CH₂ (δ 3.7-3.9 ppm)
Methyl ester (δ 3.7 ppm)
CHNH (δ 3.3-3.5 ppm)
CH₂OH (δ 3.5-3.8 ppm)
¹³C-NMRCarbonyl carbon (δ ~172 ppm)
Aromatic carbons (δ 127-140 ppm)
Methyl carbon (δ ~52 ppm)
Benzylic CH₂ (δ ~46-48 ppm)
CHNH (δ ~60-62 ppm)
CH₂OH (δ ~62-64 ppm)
Mass SpectrometryMolecular ion peak at m/z 209 [M]⁺
Fragment at m/z 178 [M-OCH₃]⁺
Fragment at m/z 91 [C₇H₇]⁺ (benzyl group)

These spectroscopic characteristics can be used to verify the structure and purity of synthesized Methyl 2-(benzylamino)-3-hydroxypropanoate .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the analysis and purification of Methyl 2-(benzylamino)-3-hydroxypropanoate. These techniques allow for the separation of stereoisomers and identification of impurities in the synthetic product.

Applications in Research and Development

Methyl 2-(benzylamino)-3-hydroxypropanoate has found applications in various research areas due to its unique structure and functional group arrangement.

Role in Organic Synthesis

The compound serves as a valuable building block in the synthesis of:

  • More complex amino acid derivatives

  • Peptidomimetics and enzyme inhibitors

  • Chiral ligands for asymmetric catalysis

  • Bioactive compounds with pharmacological potential

Its importance in synthetic organic chemistry stems from the presence of multiple functional groups that can be selectively modified .

Biological Applications

In biological and biochemical research, Methyl 2-(benzylamino)-3-hydroxypropanoate has been investigated for:

  • Enzyme mechanism studies as a substrate or inhibitor

  • Protein-ligand interaction analysis

  • Development of pharmaceutical lead compounds

  • Structure-activity relationship studies in drug discovery

The compound's structural similarity to natural amino acids makes it valuable for studying biological systems and developing new therapeutic agents.

Related Compounds and Derivatives

Methyl 2-(benzylamino)-3-hydroxypropanoate belongs to a family of amino acid derivatives with varying substituents and modifications.

Structural Analogs

Several structural analogs of Methyl 2-(benzylamino)-3-hydroxypropanoate exist, including:

  • N,N-dibenzyl-serine methyl ester, where a second benzyl group is attached to the nitrogen

  • Ethyl 2-(benzylamino)-3-hydroxypropanoate, where the methyl ester is replaced with an ethyl ester

  • Methyl 2-(benzylamino)-3-methoxypropanoate, where the hydroxyl group is methylated

  • Benzyl 2-(benzylamino)-3-hydroxypropanoate, where the methyl ester is replaced with a benzyl ester

These analogs often display different reactivity patterns and biological activities compared to the parent compound .

Phosphonate Derivatives

Related research has focused on the conversion of similar compounds to phosphonate derivatives, which have applications in medicinal chemistry and as enzyme inhibitors. For example, syn-γ-Amino-β-hydroxyphosphonates derived from L-serine represent an important class of compounds with potential biological activity .

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